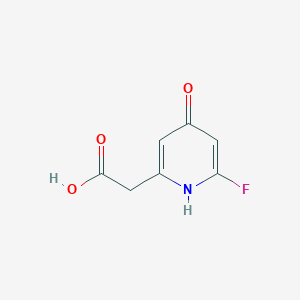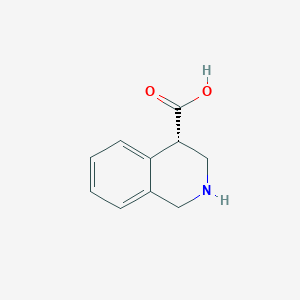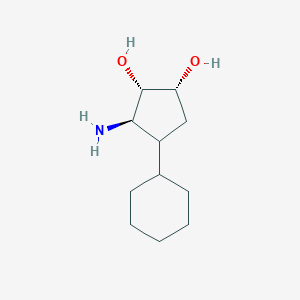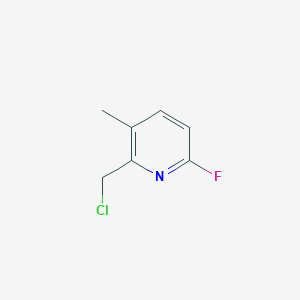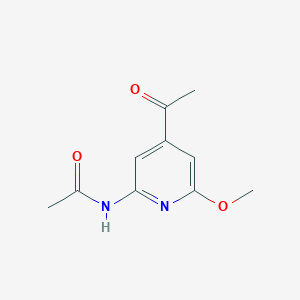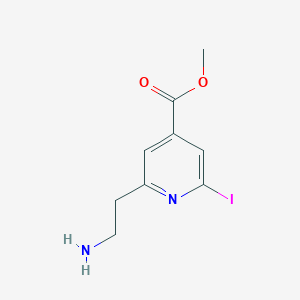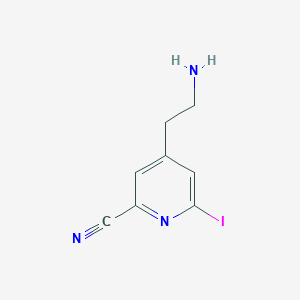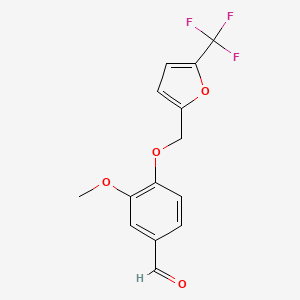
3-Methoxy-4-((5-(trifluoromethyl)furan-2-yl)methoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-((5-(trifluoromethyl)furan-2-yl)methoxy)benzaldehyde is an organic compound that features a benzaldehyde core substituted with methoxy and furan groups. The presence of the trifluoromethyl group on the furan ring adds unique chemical properties, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-((5-(trifluoromethyl)furan-2-yl)methoxy)benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: Starting with a suitable precursor, the furan ring is synthesized through cyclization reactions.
Introduction of the trifluoromethyl group: This step involves the use of trifluoromethylating agents under controlled conditions to introduce the trifluoromethyl group onto the furan ring.
Methoxylation: The methoxy group is introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Aldehyde formation: The final step involves the formylation of the benzene ring, typically using formylating agents like Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-((5-(trifluoromethyl)furan-2-yl)methoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products
Oxidation: 3-Methoxy-4-((5-(trifluoromethyl)furan-2-yl)methoxy)benzoic acid.
Reduction: 3-Methoxy-4-((5-(trifluoromethyl)furan-2-yl)methoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-4-((5-(trifluoromethyl)furan-2-yl)methoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-((5-(trifluoromethyl)furan-2-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The aldehyde group can form covalent bonds with nucleophilic residues, potentially inhibiting enzyme activity or altering protein function.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-((5-methylfuran-2-yl)methoxy)benzaldehyde: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-Methoxy-4-((5-chlorofuran-2-yl)methoxy)benzaldehyde: Contains a chlorine atom instead of a trifluoromethyl group.
3-Methoxy-4-((5-bromofuran-2-yl)methoxy)benzaldehyde: Contains a bromine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-Methoxy-4-((5-(trifluoromethyl)furan-2-yl)methoxy)benzaldehyde imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs. This uniqueness can be leveraged in designing molecules with specific desired properties for various applications.
Properties
Molecular Formula |
C14H11F3O4 |
|---|---|
Molecular Weight |
300.23 g/mol |
IUPAC Name |
3-methoxy-4-[[5-(trifluoromethyl)furan-2-yl]methoxy]benzaldehyde |
InChI |
InChI=1S/C14H11F3O4/c1-19-12-6-9(7-18)2-4-11(12)20-8-10-3-5-13(21-10)14(15,16)17/h2-7H,8H2,1H3 |
InChI Key |
OIPKLZJOAQPFCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=CC=C(O2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


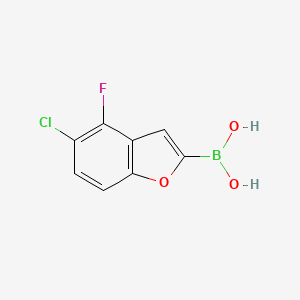
![2-(((3aS,4R,6S,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate](/img/structure/B14860049.png)
![4-Chloro-2-{[(4-methylphenyl)amino]methyl}phenol](/img/structure/B14860057.png)


![6-methoxy-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/structure/B14860062.png)

